
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide is a heterocyclic compound that features a quinoline core substituted with a hydroxy group at the 8th position and a thiazole ring at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide typically involves the alkylation of 8-hydroxyquinoline with a thiazole derivative. One common method includes the reaction of 8-hydroxyquinoline with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process might include steps such as halogenation, nucleophilic substitution, and amide formation. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 8-quinolinone derivatives.
Reduction: Formation of 8-aminoquinoline derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring enhances its ability to interact with biological macromolecules, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the thiazole ring.
2-Amino-4-(4-bromophenyl)thiazole: Shares the thiazole ring but differs in the quinoline core.
8-Hydroxyquinoline-5-sulfonic acid: Similar in structure but contains a sulfonic acid group instead of the carboxamide group.
Uniqueness
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide is unique due to the combination of the quinoline and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its ability to interact with a broader range of molecular targets, making it a versatile compound in various research fields.
Properties
CAS No. |
648896-08-6 |
|---|---|
Molecular Formula |
C13H9N3O2S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
8-hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide |
InChI |
InChI=1S/C13H9N3O2S/c17-10-3-1-2-8-4-5-9(15-11(8)10)12(18)16-13-14-6-7-19-13/h1-7,17H,(H,14,16,18) |
InChI Key |
SOZDLEPEEUHCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
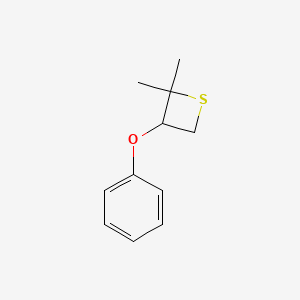
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)
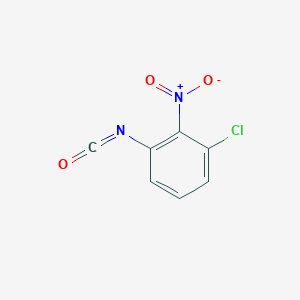

![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)
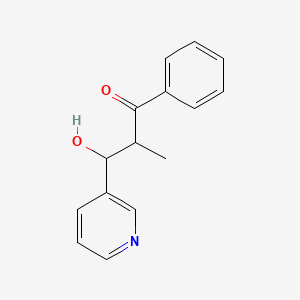
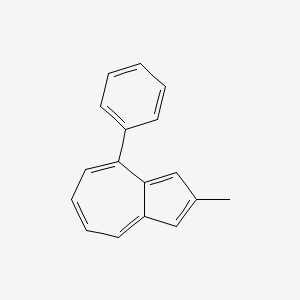



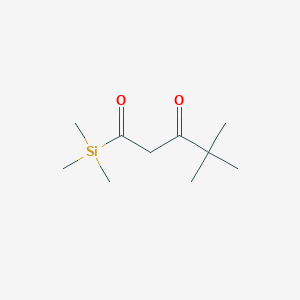
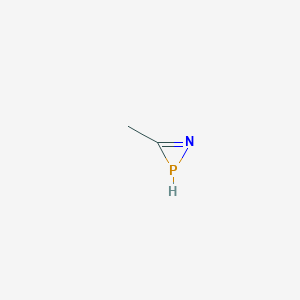
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
